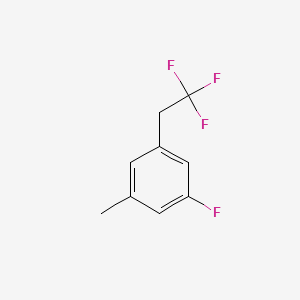

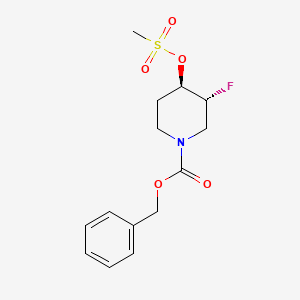

amine hydrochloride](/img/structure/B12449846.png)

[(2E)-3-Phenylprop-2-EN-1-YL](propyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

分子式はC12H17N.ClH、分子量は211.73 です。

製法

合成経路と反応条件

(2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩の合成は、通常、シンナミルクロリドとプロピルアミンを制御された条件下で反応させることにより行われます。反応は、ジクロロメタンやトルエンなどの有機溶媒中で、反応中に生成される塩酸を中和するためにトリエチルアミンなどの塩基を加えて行われます 。

工業的製法

この化合物の工業的生産は、同様の合成経路で行われる場合がありますが、規模が大きく、収率と純度が最適化されます。連続フロー反応器や自動化システムを使用することで、生産プロセスの効率とスケーラビリティを向上させることができます 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Phenylprop-2-EN-1-YLamine hydrochloride typically involves the reaction of cinnamyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類

(2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化し、対応するアルデヒドまたはカルボン酸を生成することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行い、飽和アミンを生成することができます。

置換: 求核置換反応は、ハロゲン化化合物と反応させ、新しい誘導体を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素ガス、パラジウム触媒。

置換: ハロゲン化化合物、有機溶媒。

生成される主な生成物

酸化: アルデヒド、カルボン酸。

還元: 飽和アミン。

置換: さまざまな置換誘導体。

科学的研究の応用

(2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩は、科学研究においてさまざまな応用があります。

化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。

医学: さまざまな病気を治療する可能性のある治療効果について研究されています。

産業: 新素材や化学プロセスの開発に利用されています。

作用機序

(2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩の作用機序は、特定の分子標的や経路との相互作用を伴います。それは、受容体や酵素に結合し、その活性を調節し、細胞プロセスに影響を与えることによって作用する可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります 。

類似化合物との比較

類似化合物

- (2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩

- メチル[(2E)-3-フェニルプロプ-2-エン-1-イル]アミン塩酸塩

- [(2E)-3-フェニル-2-プロペン-1-イル]プロピルアミン塩酸塩

独自性

(2E)-3-フェニルプロプ-2-エン-1-イルアミン塩酸塩は、フェニルプロペン部分とプロピルアミン基のユニークな組み合わせにより、明確な化学的および生物学的特性を備えています。この独自性は、さまざまな研究および産業用途において貴重な化合物となっています 。

特性

IUPAC Name |

3-phenyl-N-propylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGFGFCWCXTMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNCC=CC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12449767.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)

![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)

![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)

![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)

![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)

![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)